4-Amino-1-pentanol-d4 Hydrochloride Salt
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Overview
Description
4-Amino-1-pentanol-d4 Hydrochloride Salt is a deuterium-labelled amine compound . It is potentially useful in synthetic applications and research . It is also an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .
Synthesis Analysis
This compound is used in synthesis and biochemical research . It is available for custom synthesis , indicating that it can be synthesized according to specific requirements.Molecular Structure Analysis
The molecular formula of 4-Amino-1-pentanol-d4 Hydrochloride Salt is C5H9D4NO : HCl . The molecular weight is 107.2 : 36.5 . The InChI string representation of the molecule is InChI=1/C18H26ClN3O/c1-3-22 (11-12-23)10-4-5-14 (2)21-17-8-9-20-18-13-15 (19)6-7-16 (17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3, (H,20,21)/i4D2,10D2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-pentanol-d4 Hydrochloride Salt include a molecular weight of 107.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 107.124821022 g/mol and the monoisotopic mass is 107.124821022 g/mol . The topological polar surface area is 46.2 Ų . The compound has a heavy atom count of 7 .Scientific Research Applications
Synthesis and Biofuel Applications
4-Amino-1-pentanol-d4 hydrochloride salt, as part of the pentanol isomer family, finds its significance in biofuel research. Pentanol isomers, including 1-pentanol and pentenol, are considered potential biofuel candidates due to their favorable chemical properties. Through metabolic engineering, researchers have developed microbial strains capable of producing these isomers from amino acid substrates, indicating a promising avenue for sustainable biofuel production. Despite current limitations in production efficiency, the ongoing advancements hold significant promise for the biofuel industry (Cann & Liao, 2009).
Catalytic Activity and Material Science
In material science, 4-Amino-1-pentanol-d4 hydrochloride salt derivatives have been explored for their ability to influence the morphology of salt crystals. This research has implications for various industrial applications, including the design and synthesis of materials with specific crystal structures. The studies provide insights into how additives like 2-amino-pentanoic acid can preferentially bind to certain planes of NaCl crystals, thereby affecting their overall shape and structure (Si et al., 2019).
Anticancer Research
In the field of medicinal chemistry, derivatives of 4-Amino-1-pentanol-d4 hydrochloride have been investigated for their potential as anticancer drugs. Specifically, amino acetate functionalized Schiff base organotin(IV) complexes have shown promising cytotoxicity against various human tumor cell lines. These complexes, characterized by their structural and electronic properties, represent a novel class of compounds with potential therapeutic applications in cancer treatment (Basu Baul et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1,1,2,2-tetradeuteriopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGMTRDVUURIL-WLKDFHKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)N)C([2H])([2H])O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675595 |
Source
|
Record name | 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-pentanol-d4 Hydrochloride Salt | |
CAS RN |
1216414-18-4 |
Source
|
Record name | 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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